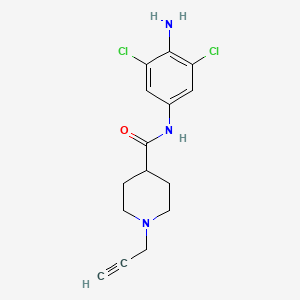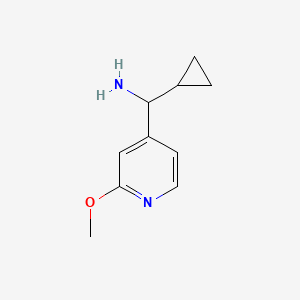
N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as ML352, is a small molecule that has been synthesized for scientific research purposes. It has garnered attention due to its potential as a therapeutic agent for various diseases including cancer and Alzheimer's.
Mechanism of Action
The mechanism of action of N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is not fully understood, but it is believed to target specific enzymes and pathways in cells. It has been shown to inhibit the activity of a protein called SIRT2, which is involved in regulating cell growth and division. N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been shown to inhibit the activity of a protein called HDAC6, which is involved in regulating the function of microtubules in cells. By targeting these proteins, N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide may be able to disrupt the growth and function of cancer cells and improve cognitive function in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been shown to improve cognitive function in mouse models of Alzheimer's disease by reducing inflammation and oxidative stress in the brain. Additionally, N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have neuroprotective effects in models of Parkinson's disease by reducing inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target proteins. It has also been shown to have low toxicity in animal studies, making it a safe and effective tool for studying disease mechanisms. However, one limitation of N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide research. One direction is to further investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases. This could involve testing its efficacy in animal models and clinical trials. Another direction is to further investigate its mechanism of action and identify other proteins and pathways that it targets. This could lead to the development of new drugs that target these pathways. Additionally, N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide could be used as a tool for studying disease mechanisms and identifying new drug targets.
Synthesis Methods
The synthesis of N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves a multi-step process that has been published in scientific literature. The starting material is 3,5-dichloro-4-aminobenzonitrile, which is reacted with propargylamine to form an intermediate. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. The synthesis method has been optimized for high yield and purity.
Scientific Research Applications
N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been studied for its potential as a therapeutic agent for various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been studied for its potential as a treatment for Alzheimer's disease. It has been shown to improve cognitive function in mouse models of Alzheimer's disease. N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been studied for its potential as a treatment for Parkinson's disease and other neurodegenerative disorders.
properties
IUPAC Name |
N-(4-amino-3,5-dichlorophenyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O/c1-2-5-20-6-3-10(4-7-20)15(21)19-11-8-12(16)14(18)13(17)9-11/h1,8-10H,3-7,18H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLJFYBNWJXYRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=CC(=C(C(=C2)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(trifluoromethyl)phenyl]methyl}cyclopentanamine](/img/structure/B3003629.png)


![4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B3003632.png)
![Methyl (E)-4-[2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethylamino]-4-oxobut-2-enoate](/img/structure/B3003633.png)
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B3003636.png)




![5,6-dichloro-N-{[4-(cyclopropylcarbamoyl)phenyl]methyl}-N-methylpyridine-3-carboxamide](/img/structure/B3003644.png)

![1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B3003646.png)